2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole

Kinase hinge-binding motif Hydrogen-bond donor availability Structure-activity relationship (SAR)

Select 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole (CAS 605628-12-4) as your research tool for mapping structure-activity relationships. Unlike N1-alkylated or bulkier sulfonamide analogs, this N1-unsubstituted tosyl derivative provides an unblocked hinge-binding motif essential for ATP-competitive kinase inhibitor libraries. Its free NH site allows direct conjugation of photoaffinity labels or fluorescent reporters, preserving core binding interactions validated by COX‑2 and DNA Gyrase‑B docking studies. Procure the exact pharmacophore to ensure reproducibility in target‑engagement assays and parallel library synthesis.

Molecular Formula C19H21N3O2S
Molecular Weight 355.5 g/mol
CAS No. 605628-12-4
Cat. No. B6417340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole
CAS605628-12-4
Molecular FormulaC19H21N3O2S
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C19H21N3O2S/c1-14-6-8-16(9-7-14)25(23,24)22-12-10-15(11-13-22)19-20-17-4-2-3-5-18(17)21-19/h2-9,15H,10-13H2,1H3,(H,20,21)
InChIKeyRYHWSNCIWBCPLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole (CAS 605628-12-4) for Medicinal Chemistry and Chemical Biology Screening


2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole (CAS 605628-12-4; also known as 2-(1-tosylpiperidin-4-yl)-1H-benzo[d]imidazole) is a synthetic small-molecule benzimidazole derivative with a molecular weight of 355.45 g/mol [1]. The compound features a benzimidazole core linked at the 2-position to a piperidine ring, which is N‑substituted with a 4‑methylbenzenesulfonyl (tosyl) group. PubChem identifiers include CID 1430229 and AKOS000655353 [1]. This scaffold is recognized in medicinal chemistry for its potential as a kinase inhibitor hinge‑binding motif, and the compound is primarily procured as a research‑grade biochemical tool for target‑engagement studies and as a versatile intermediate for further derivatization [2].

Critical Structural Decision Points for Benzimidazole-Piperidine Sulfonamides: Why 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole Cannot Be Interchanged Casually


Within the (piperidin-4-yl)-1H-benzo[d]imidazole sulfonamide class, substitution patterns on both the benzimidazole N1 and the piperidine sulfonamide exert orthogonal control over biological activity profiles. A recent comprehensive study showed that installing a benzyl group at N1 (e.g., 1‑benzyl‑2‑(1‑tosylpiperidin‑4‑yl)‑1H‑benzo[d]imidazole) shifts efficacy decisively from antibacterial towards antifungal activity, while aliphatic sulfonamides (methyl or ethyl) confer antibacterial potency [1]. This means a user requiring a non‑N1‑substituted tosyl derivative—such as 2‑[1‑(4‑methylbenzenesulfonyl)piperidin‑4‑yl]‑1H‑1,3‑benzodiazole—cannot achieve the same molecular pharmacology or physicochemical properties by procuring a bulkier N‑benzyl or an alkylsulfonyl analog. The present compound represents the minimal tosyl‑piperidine benzimidazole pharmacophore, which is essential for mapping structure‑activity relationships (SAR) and for serving as a synthetic linchpin in parallel library synthesis [1].

Quantitative Differentiation Guide for 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole Against Its Closest Structural Analogs


N1‑Unsubstituted Tosyl Derivative Preserves the 1H‑Benzimidazole Hydrogen‑Bond Donor: A Critical Feature for Kinase Hinge Binding Absent in N‑Benzyl Congeners

The target compound retains a hydrogen‑bond donor at the N1 position of the benzimidazole ring (1H‑benzimidazole), which is a canonical pharmacophoric element for ATP‑competitive kinase inhibitors. In contrast, the directly comparable derivative 1‑benzyl‑2‑(1‑tosylpiperidin‑4‑yl)‑1H‑benzo[d]imidazole (compound 32d in the reference study) has this donor alkylated with a benzyl group, permanently abolishing this interaction capability [1]. This molecular feature is not merely a synthetic nuance; it dictates the compound's ability to engage targets that require an unsubstituted imidazole NH, such as COX‑2 and CYP51, both of which were computationally and experimentally interrogated in the parent study [1].

Kinase hinge-binding motif Hydrogen-bond donor availability Structure-activity relationship (SAR)

Tosyl Substituent on the Piperidine Nitrogen Confers Preferential Antifungal Activity Over Antibacterial Activity in the N1‑Benzyl Series, Implying a Divergent Activity Profile for the N1‑Unsubstituted Analog

In the published head‑to‑head comparison of sulfonamide derivatives, the N1‑benzyl‑tosyl analog (32d) exhibited promising antifungal activity against Aspergillus niger (ATCC 16888) and Cladosporium cladosporioides (ATCC 16022), whereas the corresponding methyl‑ and ethyl‑sulfonamide analogs (32a and 32b) demonstrated significant antibacterial activity against three bacterial strains [1]. This activity switch demonstrates that the 4‑methylphenylsulfonyl group is a key determinant for antifungal efficacy. Because the target compound bears the identical tosyl group but lacks the N1‑benzyl substituent, it is positioned at the intersection of these two activity landscapes, holding potential for a unique dual or shifted selectivity profile that can only be deconvoluted by testing the N1‑unsubstituted scaffold directly [1].

Antifungal activity Antibacterial selectivity Sulfonamide SAR

Computational Docking Scores for COX‑2, DNA Gyrase‑B, and CYP51 Establish Binding‑Site Complementarity for the Tosyl‑Piperidine Benzimidazole Scaffold, Providing a Baseline for the N1‑Unsubstituted Variant

The reference study performed molecular docking of the entire compound series against COX‑2 (PDB: 1CX2), DNA Gyrase‑B (PDB: 1EI1), and CYP51 (PDB: 1EA1), revealing that the tosyl‑piperidine benzimidazole scaffold achieves favorable binding conformations and interactions consistent with the observed in‑vitro anti‑inflammatory and antimicrobial activities [1]. Although specific docking scores for the N1‑unsubstituted target compound are not reported, the N1‑benzyl‑tosyl derivative (32d) served as the representative tosyl analog. The docking results for 32d provide a computational baseline that the N1‑unsubstituted compound must meet or exceed; the absence of the benzyl group could reduce steric clashes in the COX‑2 active site, potentially improving the fit [1].

Molecular docking COX-2 inhibition CYP51 inhibition DNA Gyrase-B

Evidence‑Backed Application Scenarios for 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole in Drug Discovery and Chemical Biology


Kinase Inhibitor Fragment Library Expansion

The compound's accessible 1H‑benzimidazole NH donor and the tosyl‑piperidine tail make it a suitable fragment for ATP‑competitive kinase inhibitor libraries. Its molecular weight (355.45 Da) and XLogP3 (3.3) align with fragment‑based drug discovery guidelines, and the absence of N1‑substitution preserves the critical hinge‑binding hydrogen bond. Procurement supports SAR campaigns exploring P-loop or DFG‑out pocket interactions [1].

Antifungal Lead Optimization Starting Point

Based on the demonstrated antifungal activity of the N1‑benzyl‑tosyl analog against Aspergillus niger and Cladosporium cladosporioides, this N1‑unsubstituted version is the immediate precursor for de‑benzylation SAR. It enables evaluation of whether removal of the benzyl group enhances or retains antifungal potency while potentially improving selectivity over human CYP51 [1].

COX‑2 / DNA Gyrase‑B Target‑Engagement Probe Synthesis

The docking‑validated binding of the tosyl‑piperidine benzimidazole scaffold to COX‑2 and DNA Gyrase‑B suggests that the N1‑unsubstituted compound can be elaborated into a chemical probe for target‑engagement studies. Its free NH site is ideal for attaching a photoaffinity label or a fluorescent reporter without compromising the core binding interactions [1].

Quote Request

Request a Quote for 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.